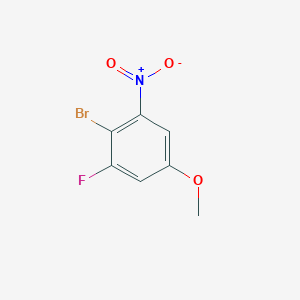

4-Bromo-3-fluoro-5-nitroanisole

描述

属性

分子式 |

C7H5BrFNO3 |

|---|---|

分子量 |

250.02 g/mol |

IUPAC 名称 |

2-bromo-1-fluoro-5-methoxy-3-nitrobenzene |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |

InChI 键 |

RVEKQXHUEYFXRJ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

- Substrate Preparation : 3-Fluoroanisole is vaporized at 10–200 mmHg and 50–100°C.

- Bromine Introduction : Gaseous Br$$_2$$ is introduced at a 1:1 molar ratio to 3-fluoroanisole.

- Reaction Zone : Maintained at 50–80°C with reflux to ensure vapor-phase homogeneity.

Key Advantages :

- Yield : >95% 4-bromo-3-fluoroanisole with <1% dibrominated impurities.

- Solvent-Free : Eliminates purification steps associated with liquid-phase methods.

Nitration of 4-Bromo-3-Fluoroanisole

Nitration of the brominated intermediate follows conditions from RU2167855C2, optimized for meta-directed substitution relative to methoxy:

Nitration Protocol

- Reagents : Concentrated HNO$$3$$ (98%) and H$$2$$SO$$_4$$ (96%) in a 1.2:1 molar ratio.

- Temperature : 45–50°C for 5–6 hours.

- Workup : Quenching in ice water precipitates this compound.

Performance Metrics :

- Yield : 82–88% under optimized conditions.

- Regioselectivity : Nitro group predominantly at position 5 (meta to methoxy).

Alternative Bromination Strategies

Liquid-phase bromination using N-bromo-succinimide (NBS), as described in CN102199099B, provides an alternative pathway:

NBS-Mediated Bromination

- Solvent : Acetic acid at 25–50°C.

- Stoichiometry : NBS:p-fluoronitrobenzene = 1.05–1.1:1.

- Outcome : 90.5% yield of brominated intermediate.

Comparison to Vapor-Phase Method :

| Parameter | Vapor-Phase | NBS |

|---|---|---|

| Yield | >95% | 90.5% |

| Dibromination | <1% | 2–3% |

| Reaction Time | 2–3 h | 2 h |

Nitration Alternatives and Challenges

Patent CN112341351B highlights nitration under strongly acidic conditions, though applied to a different substrate. Adapting this for 4-bromo-3-fluoroanisole requires:

- Temperature Modulation : 70–90°C to prevent nitro group migration.

- Acid Ratio : HNO$$3$$:H$$2$$SO$$_4$$ = 1:3 (v/v) for optimal electrophilic activity.

Side Reactions :

- Ortho Nitration : <5% due to bromine’s deactivating effect.

- Oxidation : Mitigated by maintaining temperatures below 100°C.

Optimization Strategies and Scalability

Bromination Optimization

Nitration Efficiency

- Stepwise Addition : Gradual HNO$$_3$$ introduction minimizes exothermic decomposition.

- Stoichiometric Excess : 10% excess HNO$$_3$$ ensures complete conversion.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

4-Bromo-3-fluoro-5-nitroanisole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

Reduction: 4-Bromo-3-fluoro-5-aminoanisole.

Oxidation: 4-Bromo-3-fluoro-5-nitrobenzoic acid.

科学研究应用

4-Bromo-3-fluoro-5-nitroanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-Bromo-3-fluoro-5-nitroanisole depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions of substituents in bromo-fluoro-nitroanisoles significantly influence their electronic and steric properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Nitro Group Position : In 4-Bromo-2-fluoro-6-nitroanisole , the nitro group at position 6 (para to methoxy) enhances electron withdrawal compared to the meta-nitro (position 5) in the target compound. This affects reactivity in electrophilic aromatic substitution.

- Halogen Substitution : Replacing nitro with chlorine (e.g., 5-Bromo-2-chloro-4-fluoroanisole ) reduces molecular weight and alters polarity, impacting solubility and boiling points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。